molecular formula C38H56S2 B13126716 2,7-Didodecyl[1]benzothieno[3,2-b][1]benzothiophene

2,7-Didodecyl[1]benzothieno[3,2-b][1]benzothiophene

Cat. No.: B13126716
M. Wt: 577.0 g/mol
InChI Key: PCDIXQTYQGHIML-UHFFFAOYSA-N
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Description

2,7-Didodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is an organic semiconductor material known for its high charge mobility and stability. This compound is commonly used in the fabrication of organic thin-film transistors (OTFTs) and organic field-effect transistors (OFETs). Its unique structure, which includes two dodecyl side chains, enhances its solubility and processability, making it a valuable material in the field of organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Stille coupling reactions to form the core structure, followed by alkylation to introduce the dodecyl groups . The reaction conditions often include the use of palladium catalysts and anhydrous solvents to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Stille coupling reactions followed by purification processes such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,7-Didodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Halogenation using bromine in acetic acid, followed by nucleophilic substitution with sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,7-Didodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene in electronic devices involves its ability to transport charge carriers efficiently. The dodecyl side chains enhance the solubility and processability of the compound, allowing for the formation of high-quality thin films. The conjugated core structure facilitates the delocalization of π-electrons, which is essential for high charge mobility . In OTFTs and OFETs, the compound acts as a p-type semiconductor, allowing for the efficient transport of holes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Didodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is unique due to its combination of high charge mobility, stability, and solubility. The presence of dodecyl side chains distinguishes it from other similar compounds, providing enhanced processability and making it particularly suitable for solution-processable electronic devices .

Properties

Molecular Formula

C38H56S2

Molecular Weight

577.0 g/mol

IUPAC Name

2,7-didodecyl-[1]benzothiolo[3,2-b][1]benzothiole

InChI

InChI=1S/C38H56S2/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-33-35(29-31)39-38-34-28-26-32(30-36(34)40-37(33)38)24-22-20-18-16-14-12-10-8-6-4-2/h25-30H,3-24H2,1-2H3

InChI Key

PCDIXQTYQGHIML-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)CCCCCCCCCCCC

Origin of Product

United States

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